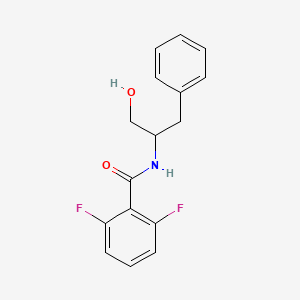
N-(1-benzyl-2-hydroxyethyl)-2,6-difluorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-2-hydroxyethyl)-2,6-difluorobenzenecarboxamide, also known as BDH-2,6-DFBC, is a novel organic compound with potential applications in the fields of biochemistry and physiology. BDH-2,6-DFBC is a derivative of benzene and contains a benzyl group, a hydroxyethyl group, and two fluorine atoms. It has been studied for its potential use in drug synthesis, drug delivery, and as a potential therapeutic agent.
Scientific Research Applications
1. Inhibitor of Stearoyl-CoA Desaturase-1
One significant application of related compounds involves their role as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism. For instance, Uto et al. (2009) reported on a compound structurally similar to N-(1-benzyl-2-hydroxyethyl)-2,6-difluorobenzenecarboxamide, highlighting its potent SCD-1 inhibitory activity in murine and human assays. This compound showed a dose-dependent decrease in plasma desaturation index in mice, indicating its potential for influencing lipid metabolism Uto et al. (2009).
2. Synthesis Methods for Related Compounds
The synthesis of related compounds, like those structurally similar to this compound, has also been explored. Bobeldijk et al. (1990) described a simple and high-yield synthesis method starting from 2,6-dimethoxybenzoic acid. This highlights the evolving methods in the chemical synthesis domain that could be applicable to similar compounds Bobeldijk et al. (1990).
3. Antidepressant Activity
Compounds structurally related to this compound have been studied for their antidepressant activities. Kikumoto et al. (1981) synthesized a series of similar compounds and found notable antidepressant activity, without the common side effects associated with tricyclic antidepressants Kikumoto et al. (1981).
4. Novel Insecticide
Related chemical structures have been developed as novel insecticides. Tohnishi et al. (2005) discussed a compound with a unique chemical structure, exhibiting strong insecticidal activity, especially against lepidopterous pests. This indicates potential applications in pest management Tohnishi et al. (2005).
5. Photodynamic Therapy for Cancer
Compounds with similar structures have potential applications in photodynamic therapy for cancer treatment. Omote et al. (1996) synthesized a fluorine analogue of hematoporphyrin potentially useful in this context Omote et al. (1996).
properties
IUPAC Name |
2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c17-13-7-4-8-14(18)15(13)16(21)19-12(10-20)9-11-5-2-1-3-6-11/h1-8,12,20H,9-10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPANNAQUCTBTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)


![(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2377969.png)

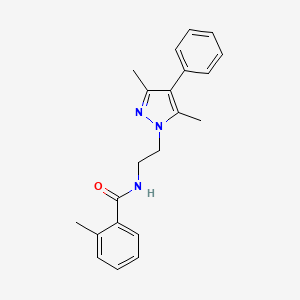
![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)
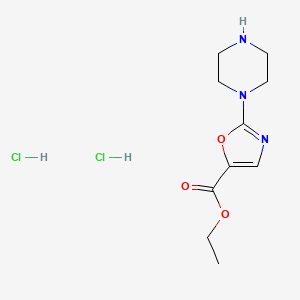
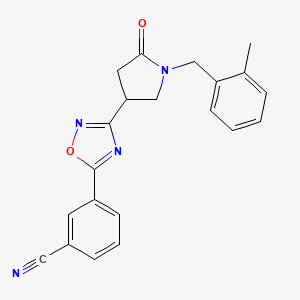
![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)
![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)
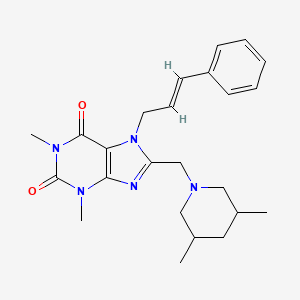

![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)